N,N-Di(butan-2-yl)-3,5-dichlorobenzamide
Description
N,N-Di(butan-2-yl)-3,5-dichlorobenzamide is a halogenated aromatic amide derivative characterized by a 3,5-dichlorobenzoyl core and branched aliphatic substituents (N,N-di(butan-2-yl)) on the amide nitrogen. The 3,5-dichlorobenzamide scaffold is notable for its versatility in molecular interactions, influenced by halogen substituents and the nature of the amide-bound groups .
Properties
CAS No. |
27891-23-2 |
|---|---|
Molecular Formula |
C15H21Cl2NO |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-3,5-dichlorobenzamide |
InChI |
InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)12-7-13(16)9-14(17)8-12/h7-11H,5-6H2,1-4H3 |
InChI Key |
FPAMLPZAFKCZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Comparison
Physicochemical Properties and Stability
The physicochemical behavior of 3,5-dichlorobenzamides is heavily influenced by substituents:
- Crystallinity : Aryl-substituted derivatives (e.g., N-(2-chlorophenyl)) form stable crystals due to π-π stacking and halogen bonding, as confirmed by X-ray studies . In contrast, aliphatic analogs like Kerb may exhibit lower melting points due to reduced intermolecular interactions .
- Metabolic Stability : Kerb showed significant excretion in cow urine (44.38%) and feces (4.46%), suggesting moderate metabolic stability. Branched aliphatic groups in N,N-di(butan-2-yl) analogs may further alter metabolic pathways .
Comparative Analysis with Analogous Compounds
Environmental and Toxicological Profiles
- Persistence : Kerb’s excretion data in cows suggest moderate environmental persistence. Bulkier substituents (di(butan-2-yl)) could increase hydrophobicity, leading to bioaccumulation risks .
- Toxicity: Irritant properties are noted for 3,5-dichlorobenzamide derivatives (Safety: S22, S24/25). Aliphatic substituents may mitigate dermal irritation compared to aryl groups .
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